molecular formula C11H10O3 B8587140 3-(4-Hydroxybut-1-ynyl)benzoic acid

3-(4-Hydroxybut-1-ynyl)benzoic acid

Cat. No. B8587140
M. Wt: 190.19 g/mol
InChI Key: GKCUYQKMXHHAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxybut-1-ynyl)benzoic acid is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Hydroxybut-1-ynyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxybut-1-ynyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Hydroxybut-1-ynyl)benzoic acid

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-(4-hydroxybut-1-ynyl)benzoic acid

InChI

InChI=1S/C11H10O3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13)14/h3,5-6,8,12H,2,7H2,(H,13,14)

InChI Key

GKCUYQKMXHHAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C#CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500-mL round bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 3-bromobenzoic acid (10 g, 49.75 mmol, 1.00 equiv) in triethylamine/N,N-dimethylformamide (100/20 mL), but-3-yn-1-ol (6.98 g, 99.57 mmol, 2.00 equiv), copper(I) iodide (1.90 g, 9.97 mmol, 0.20 equiv), Pd(PPh3)2Cl2 (6.98 g, 9.94 mmol, 0.20 equiv). The resulting solution was stirred overnight at 80° C. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 100 mL of water. The pH value of the solution was adjusted to 11-12 with sodium hydroxide (1 mol/L). The resulting solution was extracted with 3×300 mL of dichloromethane and the aqueous layers combined. The solution was adjusted to pH 1-2 with hydrochloric acid (1 mol/L). The resulting solution was extracted with 5×300 mL of dichloromethane and the organic layers combined, dried over sodium sulfate, and concentrated under vacuum. This resulted in 10 g crude product as brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step Two
Name
triethylamine N,N-dimethylformamide
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.9 g
Type
catalyst
Reaction Step Four
Quantity
6.98 g
Type
catalyst
Reaction Step Five

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